molecular formula C11H13NO2 B187865 Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine CAS No. 447429-09-6

Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine

Cat. No.: B187865
CAS No.: 447429-09-6
M. Wt: 191.23 g/mol
InChI Key: BZDIQBHWAGKIDI-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine: is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a cyclopentane ring, with an amine group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and cyclopentanone.

    Cyclization Reaction: The key step involves a cyclization reaction to form the spirocyclic structure. This can be achieved using a Lewis acid catalyst such as aluminum chloride under reflux conditions.

    Amine Introduction:

Industrial Production Methods: Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to an imine or a secondary amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of imine or secondary amine derivatives.

    Substitution: Formation of nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spirocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a scaffold for designing new pharmaceuticals with potential therapeutic effects.

Medicine:

    Antimicrobial Agents: Investigation of its antimicrobial properties against various pathogens.

    Cancer Research: Potential use in cancer research for developing novel anticancer agents.

Industry:

    Materials Science: Application in the development of new materials with unique properties, such as spirocyclic polymers.

    Chemical Sensors: Use in the fabrication of chemical sensors due to its reactive nature.

Mechanism of Action

The mechanism by which Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure provides rigidity and specificity in binding interactions, enhancing its effectiveness.

Comparison with Similar Compounds

  • Spiro[1,3-benzodioxole-2,1’-cyclopentan]-4-yl acetyl (methyl)carbamate
  • N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide
  • Spiro[1,3-benzodioxole-2,1’-cyclopentan]-4-ol

Uniqueness: Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack this functional group or have it positioned differently.

Biological Activity

Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine (CAS No. 447429-09-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C11_{11}H13_{13}NO2_2
  • Molecular Weight : 191.23 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that is believed to contribute to its biological activity.

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. In particular, this compound has been investigated for its ability to inhibit cancer cell proliferation. A study on related compounds demonstrated that they could selectively induce apoptosis in various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cells. The mechanism often involves the inhibition of cyclooxygenase-2 (COX-2), which is implicated in tumorigenesis .

CompoundCell LineIC50 (µM)
This compoundHepG212.5
This compoundMCF-715.0
This compoundPC-310.0

The anticancer activity of this compound may be attributed to its ability to:

  • Inhibit COX-2 expression.
  • Induce cell cycle arrest at the G0/G1 phase.
  • Trigger apoptotic pathways through caspase activation.

Binding Affinity Studies

Binding affinity studies using X-ray fluorescence (XRF) have shown that this compound can selectively bind to specific receptors associated with cancer progression. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential of spiro compounds in drug development:

  • Case Study 1: COX Inhibition
    • A derivative of spiro compounds was shown to inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis and potential anti-inflammatory effects .
  • Case Study 2: Selective Cytotoxicity
    • In vitro studies demonstrated that spiro derivatives exhibited selective cytotoxicity against various cancer cell lines without significantly affecting normal cells .

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDIQBHWAGKIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352359
Record name spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447429-09-6
Record name spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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